molecular formula C16H12F2O2 B12300832 1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid

1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B12300832
M. Wt: 274.26 g/mol
InChI Key: WVJSHJSHYRUJGF-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound that features a biphenyl group attached to a difluorocyclopropane carboxylic acid moiety

Preparation Methods

The synthesis of 1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves several steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major products formed from these reactions include various substituted biphenyl derivatives and functionalized cyclopropane compounds.

Mechanism of Action

Comparison with Similar Compounds

1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other biphenyl derivatives and cyclopropane carboxylic acids:

The uniqueness of 1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid lies in its combination of a biphenyl group with a difluorocyclopropane carboxylic acid moiety, which imparts distinct chemical and physical properties.

Biological Activity

1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229448-80-8) is a compound characterized by its unique structural features, including a biphenyl group and a difluorocyclopropane moiety. Its molecular formula is C16H12F2O2, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

The compound exhibits several notable chemical properties that influence its biological activity:

PropertyValue
Molecular Weight274.26 g/mol
Boiling Point440.3 ± 45.0 °C (predicted)
Density1.35 ± 0.1 g/cm³ (predicted)
pKa2.91 ± 0.50 (predicted)

These properties suggest that the compound may have significant interactions with biological systems, particularly in terms of solubility and reactivity.

The biological activity of this compound may involve its interaction with specific enzymes or receptors. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, making it a promising candidate for drug development. The compound may act as an enzyme inhibitor by binding to active sites and preventing substrate access, which is a common mechanism for many pharmaceuticals.

Research Findings

Several studies have investigated the biological implications of compounds similar to or including difluorocyclopropane structures:

  • Anticancer Activity : Research has indicated that difluorocyclopropane derivatives exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have been shown to target cancer cell proliferation effectively .
  • Enzyme Inhibition : Studies highlight the potential of difluorinated compounds in inhibiting enzymes critical for various metabolic pathways. The enhanced binding affinity due to fluorine substitution can significantly improve the efficacy of these compounds as enzyme inhibitors .
  • Antimicrobial Properties : Some derivatives of difluorocyclopropanes have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Csuk et al. focused on synthesizing difluorinated nucleosides using difluorocyclopropane derivatives as intermediates. The synthesized compounds showed promising antiviral activity against specific viral strains, indicating their potential application in antiviral drug development .

Case Study 2: Structure-Activity Relationship (SAR)

Research on related biphenyl derivatives has established a structure-activity relationship that underscores how modifications in the biphenyl or cyclopropane structure affect biological activity. This relationship provides insights into optimizing the design of new derivatives with enhanced efficacy .

Properties

Molecular Formula

C16H12F2O2

Molecular Weight

274.26 g/mol

IUPAC Name

2,2-difluoro-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H12F2O2/c17-16(18)10-15(16,14(19)20)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

WVJSHJSHYRUJGF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C2=CC=CC=C2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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